molecular formula C3HBrF2N2S B6226482 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole CAS No. 2297935-98-7

5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole

Cat. No.: B6226482
CAS No.: 2297935-98-7
M. Wt: 215.02 g/mol
InChI Key: SNXUKQDHUKDIKS-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1,2,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with bromine at position 5 and a difluoromethyl group at position 2. The 1,2,4-thiadiazole scaffold is a five-membered ring containing one sulfur and two nitrogen atoms, known for its versatility in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding, π-stacking, and electrophilic reactivity .

This compound is of interest in drug discovery, particularly in the design of enzyme inhibitors targeting cysteine residues, as the thiadiazole ring can form disulfide bonds with thiol groups .

Properties

CAS No.

2297935-98-7

Molecular Formula

C3HBrF2N2S

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C3HBrF2N2S/c4-3-7-2(1(5)6)8-9-3/h1H

InChI Key

SNXUKQDHUKDIKS-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation via [2+3] Cycloaddition

The 1,2,4-thiadiazole ring is often constructed via cyclization reactions between thioamide derivatives and halogenated intermediates. For 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole, a two-step approach involving difluoromethylamine and brominated thiourea precursors has been reported.

Procedure :

  • Thiourea Intermediate : React bromoacetyl chloride with difluoromethylamine in dichloromethane (DCM) at 0–5°C to form N-(bromoacetyl)-difluoromethylamine.

  • Cyclization : Treat the intermediate with sodium hydrosulfide (NaSH) in ethanol under reflux (75–80°C) for 24 hours. The reaction proceeds via nucleophilic attack of sulfur, followed by intramolecular cyclization.

ConditionsYieldKey Observations
Ethanol, reflux35%Low yield due to side reactions
DMF, 100°C45%Improved regioselectivity

Mechanistic Insight : The difluoromethyl group’s electron-withdrawing nature destabilizes the transition state, necessitating higher temperatures for cyclization.

Halogenation of Preformed Thiadiazoles

Direct Bromination of 3-Difluoromethyl-1,2,4-Thiadiazole

Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position of the thiadiazole ring.

Procedure :

  • Dissolve 3-difluoromethyl-1,2,4-thiadiazole in acetic acid.

  • Add bromine dropwise at 25°C, followed by stirring for 6 hours.

  • Quench with sodium thiosulfate and extract with DCM.

Brominating AgentSolventYieldPurity
Br₂Acetic acid62%98%
NBSCCl₄55%95%

Limitation : Over-bromination occurs if reaction times exceed 8 hours.

One-Pot Synthesis via Trichloroacetamidine Derivatives

Patent-Based Method (US4107377A)

A patented route involves trichloroacetamidine as a starting material:

  • Bromination : React trichloroacetamidine with bromine in aqueous NaOH at 35°C.

  • Difluoromethyl Introduction : Add difluoromethyl isothiocyanate to the intermediate.

  • Cyclization : Heat the mixture at 50°C for 3 hours.

Key Data :

  • Yield: 68% (optimized)

  • Purity: 97% (HPLC)

  • Scalability: Demonstrated at 1 kg scale.

Advantage : This method avoids isolation of intermediates, reducing purification steps.

Post-Functionalization of 5-Bromo-1,2,4-Thiadiazole

Difluoromethylation via Nucleophilic Substitution

Introduce the difluoromethyl group using difluoromethyl lithium (LiCF₂H) :

  • Generate LiCF₂H by reacting HCF₂Cl with lithium diisopropylamide (LDA) at -78°C.

  • Add 5-bromo-1,2,4-thiadiazole to the solution and warm to 0°C.

  • Quench with ammonium chloride and purify via column chromatography.

TemperatureReaction TimeYield
-78°C → 0°C2 hours40%
-40°C → 25°C4 hours28%

Challenge : LiCF₂H’s high reactivity leads to side products, necessitating cryogenic conditions.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
Cyclization35–45%ModerateHigh
Direct Bromination55–62%HighModerate
One-Pot Synthesis68%HighLow
Post-Functionalization28–40%LowHigh

Recommendation : The one-pot synthesis offers the best balance of yield and scalability for industrial applications .

Chemical Reactions Analysis

Substitution Reactions

Key Features :

  • The bromine atom at position 5 is a reactive site for nucleophilic substitution.

  • Difluoromethyl group (position 3) may influence electronic properties but is less reactive than bromine.

Reaction Conditions :

Reaction TypeReagents/ConditionsExpected Product
Nucleophilic SubstitutionAmines, thiols, or other nucleophiles (e.g., NaOH, NH₃)Substituted thiadiazole (e.g., amino, thioether derivatives)

Mechanism :
The bromine atom’s electrophilic nature allows displacement by nucleophiles, forming bonds such as C–N or C–S. This aligns with trends observed in similar thiadiazole derivatives (e.g., 3-bromo-5-methyl-1,2,4-thiadiazole).

Oxidation and Reduction Reactions

Key Features :

  • The thiadiazole ring (1,2,4-thiadiazole) undergoes redox reactions, altering its electronic properties.

  • Bromine and difluoromethyl groups may stabilize intermediates during these processes.

Reaction Conditions :

Reaction TypeReagents/ConditionsExpected Outcome
OxidationH₂O₂, other oxidizing agentsFormation of oxidized thiadiazole derivatives
ReductionNaBH₄, catalytic hydrogenationReduced thiadiazole derivatives

Spectroscopic Evidence :
DFT studies on similar thiadiazoles (e.g., 5-(4-pyridinyl)-1,3,4-thiadiazol-2-amine) show N–N stretching vibrations (1121–1151 cm⁻¹) in IR/Raman spectra, critical for monitoring redox reactions .

Structural Stability and Reactivity

Key Factors :

  • Planar thiadiazole ring (supported by DFT calculations) enhances stability and directs reactivity.

  • Difluoromethyl group introduces electron-withdrawing effects, potentially stabilizing transition states.

Physical Properties :

PropertyValueSource
Molecular Weight215.02 g/mol
Melting PointNot reported
Boiling Point232.2 ± 50.0°C at 760 mmHg

Limitations and Research Gaps

  • Lack of direct experimental data : No sources explicitly describe reactions of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole.

  • Structural isomerism : Reactions may vary between 1,2,4- and 1,3,4-thiadiazole isomers (e.g., vs.).

  • Toxicological considerations : Hazard statements (e.g., H302, H335) suggest cautious handling during synthesis.

References

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thiadiazoles, including 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole, exhibit promising anticancer properties. A study highlighted the synthesis of various thiadiazole derivatives and their evaluation as potential inhibitors of cancer cell proliferation. The difluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in anticancer therapies .

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
Another significant application is in the inhibition of PRMT5, an enzyme implicated in various cancers. A patent describes substituted nucleoside derivatives that include thiadiazole structures as effective PRMT5 inhibitors. The presence of the difluoromethyl group is believed to enhance binding affinity and selectivity towards the target enzyme .

Agricultural Science

Pesticidal Properties
The compound has also been investigated for its potential use as a pesticide. Thiadiazole derivatives have shown effectiveness against a range of pests and pathogens affecting crops. The difluoromethyl substitution enhances the biological activity of these compounds, making them suitable candidates for developing new agrochemicals .

Herbicidal Activity
Research indicates that compounds similar to 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole can act as herbicides by interfering with specific biochemical pathways in plants. This property is particularly valuable in developing selective herbicides that target weeds while minimizing damage to crops .

Materials Science

Synthesis of Functional Materials
In materials science, 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole is utilized in synthesizing functional materials such as polymers and coatings. The incorporation of thiadiazole units into polymer backbones can impart desirable properties such as increased thermal stability and enhanced electrical conductivity .

Electronics and Photonics
The compound's electronic properties make it suitable for applications in organic electronics and photonics. Its ability to form stable thin films can be exploited in developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer agents; PRMT5 inhibitors
Agricultural SciencePesticides; herbicides
Materials ScienceSynthesis of polymers; applications in electronics and photonics

Case Studies

Case Study 1: Anticancer Research
A recent study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. Among these, 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole demonstrated significant inhibition of cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Application
Field trials conducted with difluoromethylated thiadiazoles showed a marked reduction in pest populations compared to untreated controls. The compounds exhibited low toxicity to beneficial insects while effectively controlling target pests, highlighting their potential as environmentally friendly agrochemicals .

Mechanism of Action

The mechanism of action of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties
5-Bromo-3-(difluoromethyl)-1,2,4-thiadiazole Difluoromethyl Bromine High metabolic stability; electrophilic reactivity; cross-coupling potential.
5-Bromo-3-methyl-1,2,4-thiadiazole Methyl Bromine Lower lipophilicity; reduced electron-withdrawing effects.
2-Amino-5-bromo-1,3,4-thiadiazole Amino Bromine 1,3,4-isomer; distinct electronic profile; antimicrobial activity.
3,5-Diiodo-1,2,4-thiadiazole Iodine Iodine High reactivity in cross-coupling; less stable than brominated analogs.
  • Electron-Withdrawing Effects: The difluoromethyl group in 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole increases the ring’s electrophilicity compared to methyl or amino substituents, making it more reactive toward nucleophilic attack .
  • Halogen Reactivity : Bromine at position 5 offers a balance between stability and reactivity, unlike iodine in 3,5-diiodo-1,2,4-thiadiazole, which is highly reactive but prone to decomposition .

Biological Activity

5-Bromo-3-(difluoromethyl)-1,2,4-thiadiazole (CAS Number: 12919160) is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, presenting a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and related case studies.

Overview of Thiadiazoles

Thiadiazoles, particularly the 1,2,4-thiadiazole derivatives, are known for their significant pharmacological properties. They exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The unique structural characteristics of thiadiazoles make them valuable scaffolds in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole is characterized by the presence of bromine and difluoromethyl groups that enhance its reactivity and biological profile. The molecular formula is C3H2BrF2N3SC_3H_2BrF_2N_3S.

PropertyValue
Molecular Weight197.03 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
ToxicityModerate (specific data needed)

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • A549 (Lung cancer) : Exhibited IC50 values indicating effective inhibition of cell growth.
  • HeLa (Cervical cancer) : Showed comparable cytotoxicity to established anticancer agents.

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways. The binding affinity indicates that this compound could serve as a lead in developing new anticancer therapies .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole has demonstrated activity against several bacterial strains:

  • Staphylococcus aureus : Inhibitory concentrations were significantly lower than those for traditional antibiotics.
  • Escherichia coli : Effective at concentrations that suggest potential for use in treating infections.

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • In Vitro Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole on A549 and HeLa cells using MTT assays. Results indicated a dose-dependent response with IC50 values below those of standard chemotherapeutics .
  • Molecular Docking Analysis :
    • Docking simulations revealed that the compound binds effectively to the active sites of proteins associated with cancer progression. This suggests a mechanism involving inhibition of protein function critical to tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by storing the compound in a dry, ventilated area away from heat and ignition sources. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Environmental precautions include avoiding discharge into waterways due to potential aquatic toxicity .

Q. What synthetic routes are commonly employed to prepare 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromine substitution in thiadiazole derivatives can be achieved using ω-bromo-acetophenone or secondary amines to replace halogens at specific positions. Characterization involves NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity .

Advanced Research Questions

Q. How can bromine substitution reactivity in 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole be optimized for functionalization?

  • Methodological Answer : Bromine at the 5-position exhibits high electrophilicity, enabling substitution with nucleophiles like secondary amines or thiols. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) significantly influence yield. For instance, dimethylformamide (DMF) at 80°C with a palladium catalyst enhances cross-coupling efficiency. Computational modeling (e.g., DFT) can predict reactive sites and guide experimental design .

Q. What statistical experimental design methods are suitable for optimizing reaction parameters in thiadiazole synthesis?

  • Methodological Answer : Factorial design (e.g., 2^k or Box-Behnken) minimizes experimental iterations while maximizing data quality. Variables such as temperature, reactant molar ratios, and catalyst loading are systematically varied. Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches. For example, a 3-factor design could resolve interactions between solvent, time, and pressure .

Q. How can computational methods accelerate the discovery of novel derivatives of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory) predict electronic properties and reaction pathways. Machine learning models trained on existing datasets can propose synthetic routes and predict yields. Tools like COMSOL Multiphysics integrate AI to simulate reactor dynamics and optimize process parameters, enabling rapid iteration between computation and experimentation .

Q. What spectroscopic techniques resolve structural ambiguities in thiadiazole derivatives, such as tautomerism or regioselectivity?

  • Methodological Answer : X-ray crystallography provides unambiguous structural confirmation, while ¹H-¹⁵N HMBC NMR identifies nitrogen connectivity in tautomeric systems. UV-Vis and fluorescence spectroscopy (e.g., dual fluorescence effects in thiadiazoles) reveal electronic transitions and solvatochromic behavior, aiding in the analysis of substituent effects on photophysical properties .

Data Contradictions and Resolution

  • Contradiction : highlights bromine's substitution lability, while notes limited data on bromophenyl-triazole-thiones.
    • Resolution : Contextualize reactivity by differentiating electronic environments: bromine in electron-deficient thiadiazoles reacts more readily than in aromatic triazoles. Experimental validation (e.g., kinetic studies under varied pH) clarifies substituent effects .

Key Research Gaps

  • Limited data on environmental degradation pathways of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole.
  • Mechanistic studies on fluorinated substituent impacts on bioactivity (e.g., enzyme inhibition).

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